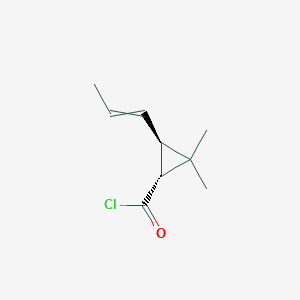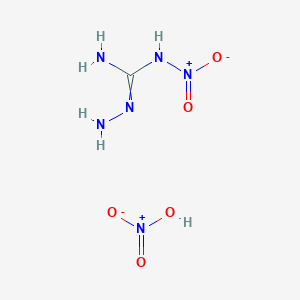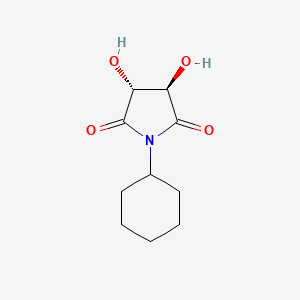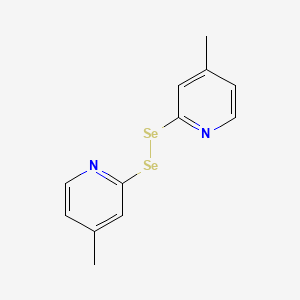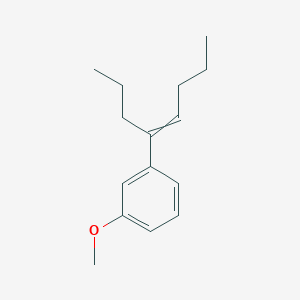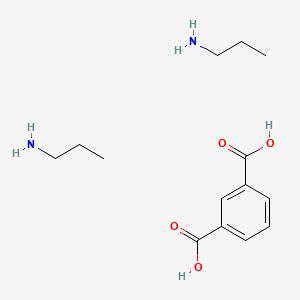
Benzene-1,3-dicarboxylic acid;propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;propan-1-amine typically involves the reaction of benzene-1,3-dicarboxylic acid with propan-1-amine under controlled conditions. One common method is to use a condensation reaction where the carboxyl groups of benzene-1,3-dicarboxylic acid react with the amine group of propan-1-amine, forming an amide bond. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may also be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,3-dicarboxylic acid;propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, hydroxides.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-dicarboxylic acid;propan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzene-1,3-dicarboxylic acid;propan-1-amine involves its ability to form hydrogen bonds and coordinate with metal ions. The amine group can act as a nucleophile, participating in various chemical reactions and forming stable complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but differs in the position of the carboxyl groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups in the para position.
Propylamine: A simple amine with a similar alkyl chain but lacks the aromatic ring and carboxyl groups.
Uniqueness
Benzene-1,3-dicarboxylic acid;propan-1-amine is unique due to the combination of aromatic and aliphatic features, allowing it to participate in a wide range of chemical reactions and form diverse complexes. This versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
405136-94-9 |
|---|---|
Molekularformel |
C14H24N2O4 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;propan-1-amine |
InChI |
InChI=1S/C8H6O4.2C3H9N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-2-3-4/h1-4H,(H,9,10)(H,11,12);2*2-4H2,1H3 |
InChI-Schlüssel |
NMCQEYSOYVKNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN.CCCN.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
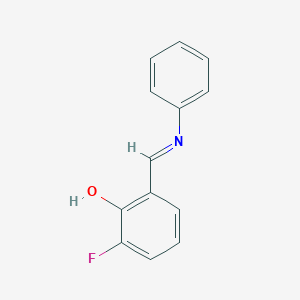
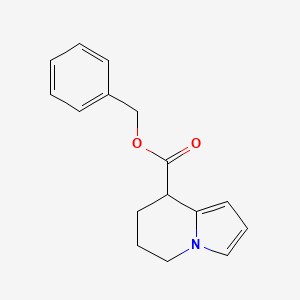

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
